molecular formula C17H15NO3 B14449756 N-(alpha-Methylphenethyloxy)phthalimide CAS No. 73771-06-9

N-(alpha-Methylphenethyloxy)phthalimide

Cat. No.: B14449756
CAS No.: 73771-06-9
M. Wt: 281.30 g/mol
InChI Key: QYHWWEYPZIUHQS-UHFFFAOYSA-N
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Description

N-(alpha-Methylphenethyloxy)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core structure, which is frequently encountered in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.

Properties

CAS No.

73771-06-9

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3

InChI Key

QYHWWEYPZIUHQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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